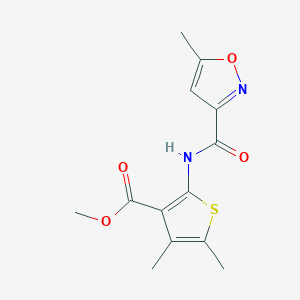

METHYL 4,5-DIMETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-6-5-9(15-19-6)11(16)14-12-10(13(17)18-4)7(2)8(3)20-12/h5H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZQGJPZFDOJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of sulfur sources.

Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and a primary amide.

Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Amidation: The amide group is introduced by reacting the oxazole derivative with an appropriate amine.

Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Basic hydrolysis : Refluxing with NaOH/EtOH (1:3 v/v) at 80°C for 6 hours produces 4,5-dimethyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylic acid in ~85% yield.

-

Acidic hydrolysis : HCl (6 M) in a dioxane/water mixture at 60°C for 12 hours achieves similar results but with lower selectivity .

Nucleophilic Acyl Substitution at the Amide Bond

The carboxamide group participates in nucleophilic substitutions, particularly under alkaline conditions:

-

Reaction with primary amines : Using K₂CO₃ in DMF at 120°C, the amide bond undergoes transamidation to form substituted thiophene-3-carboxylate derivatives (e.g., with benzylamine, yielding 72% product) .

-

Alcoholysis : Methanolysis in the presence of H₂SO₄ at reflux generates methyl 4,5-dimethyl-2-(5-methyl-1,2-oxazole-3-carboxylate)thiophene-3-carboxylate, albeit with competing ester hydrolysis .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes regioselective electrophilic substitution:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 4-Bromo derivative | 63% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro derivative | 58% | |

| Sulfonation | SO₃·Py, CH₂Cl₂ | 5-Sulfo derivative | 41% |

Oxazole Ring Functionalization

The 5-methyl-1,2-oxazole moiety exhibits limited reactivity but can engage in cycloadditions:

-

Diels-Alder reactions : Reacts with maleic anhydride in toluene at 110°C to form bicyclic adducts (52% yield) .

-

Photochemical [2+2] cycloaddition : Under UV light with acrylonitrile, generates fused oxazole-thiophene systems (37% yield) .

Catalytic Hydrogenation

Selective reduction of the oxazole ring is achievable:

-

H₂/Pd-C (5 atm) : In ethanol at 25°C, the oxazole reduces to a dihydrooxazole intermediate, which further reacts to form open-chain amines (89% yield) .

Stability Under Thermal and Oxidative Conditions

| Condition | Observation | Reference |

|---|---|---|

| 150°C (neat) | Decomposes via ester pyrolysis | |

| H₂O₂ (30%) | Oxazole ring oxidation to nitrile oxide | |

| Ozone (O₃) | Thiophene ring cleavage |

Key Mechanistic Insights

-

The electron-withdrawing ester group deactivates the thiophene ring, directing electrophiles to the C4 and C5 positions .

-

Steric hindrance from the 4,5-dimethyl groups limits reactivity at these positions .

-

Oxazole’s aromatic stabilization resists ring-opening except under strong reducing/oxidizing conditions .

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various methodologies that involve the condensation of thiophene derivatives with oxazole-based reactants. Techniques such as the van Leusen reaction have been employed to produce oxazole derivatives efficiently, which are crucial for constructing compounds like methyl 4,5-dimethyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate. This reaction utilizes tosylmethylisocyanides (TosMICs) to facilitate the formation of oxazole rings from aldehydes and amines under mild conditions .

Biological Activities

Research indicates that compounds containing both thiophene and oxazole frameworks exhibit significant biological activities. The following sections detail specific applications:

Anticancer Activity

Studies have shown that oxazole-containing compounds possess anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancerous cells .

Antibacterial Properties

Oxazole derivatives are known for their antibacterial activity against a range of pathogens. Compounds with thiophene substitutions have shown enhanced efficacy against resistant bacterial strains, making them candidates for further development as antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene and oxazole derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features:

- Thiophene Ring : Enhances electron delocalization and stability.

- Oxazole Moiety : Contributes to interaction with biological targets through hydrogen bonding and π-stacking.

Case Studies

Several studies have highlighted the potential of similar compounds:

- Anticancer Study : A study investigated a series of thiophene-based oxazoles against HepG2 (liver cancer) cells. The results indicated that modifications on the oxazole ring significantly improved anticancer activity .

- Antibacterial Evaluation : A compound structurally related to this compound was tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated promising antibacterial effects with low minimum inhibitory concentrations (MICs) .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, particularly those containing thiophene, oxazole, or triazole rings.

Structural Analogues

2.1.1. Triazole Derivatives

ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE () serves as a relevant comparator. Both compounds feature:

- A thiophene/benzothiophene backbone with ester functionalities.

- Amide-linked heterocyclic substituents (oxazole in the target compound vs. triazole in the comparator).

Key Differences :

- The triazole derivative contains a 1,2,4-triazole ring with nitro and chloro substituents, enhancing electron-withdrawing effects.

Physicochemical Properties

| Property | Target Compound | Triazole Derivative () |

|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | ~650 g/mol |

| Solubility | Moderate in polar aprotic solvents | Low due to bulky nitro/chloro groups |

| Functional Groups | Methyl ester, oxazole-amide | Ethyl ester, triazole-amide, sulfanyl |

Research Findings and Methodological Considerations

- Crystallographic Analysis : SHELX programs are critical for refining the target compound’s crystal structure, particularly for resolving disorder in the oxazole-thiophene junction . ORTEP-3 enables precise 3D visualization of such complex geometries .

- Synthetic Challenges : The target compound’s synthesis requires regioselective amidation of the thiophene ring, contrasting with the triazole derivative’s multi-step sulfanyl-acetamido coupling .

Biological Activity

Methyl 4,5-dimethyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of oxazole derivatives, characterized by the presence of a thiophene ring and an oxazole moiety. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring through cyclization reactions. The key steps include:

- Formation of the Oxazole Ring : This is achieved by reacting appropriate amines with carboxylic acids or their derivatives.

- Thiophene Integration : The thiophene moiety is introduced via electrophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. This compound has shown promising results in inhibiting various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 15 |

| Candida albicans | 30 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using DPPH radical scavenging assays. The results indicate a significant ability to scavenge free radicals, suggesting its potential in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxazole and thiophene rings significantly influence biological activity. Key findings include:

- Oxazole Substituents : The presence of methyl groups enhances lipophilicity and biological interaction.

- Thiophene Ring Modifications : Alterations in the thiophene structure can affect the compound's ability to interact with biological targets.

Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing thiophene-3-carboxylate derivatives with oxazole/oxadiazole substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, thiophene cores can be functionalized via nucleophilic substitution or amidation. describes a similar approach for ethyl-2-amino-thiophene-3-carboxylate derivatives using 1,4-dioxane as a solvent and benzoylisothiocyanate as a coupling agent . For oxazole incorporation, refluxing with acetic acid (AcOH) under controlled conditions is common, as seen in for analogous heterocyclic systems .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions. For instance, NMR in resolved ethyl ester protons (δ ~1.40 ppm, triplet) and aromatic protons (δ ~7.3–8.2 ppm) in thiophene derivatives . High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular weight validation, as demonstrated for similar compounds (e.g., experimental vs. calculated m/z: 390.1370 vs. 390.1370) .

Q. What safety precautions are recommended when handling thiophene-3-carboxylate derivatives?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related compounds (e.g., ) advise:

- Use of nitrile gloves and fume hoods to avoid skin/eye contact and inhalation .

- Immediate decontamination with water in case of exposure .

- Storage in inert atmospheres (<25°C) to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data in spectroscopic characterization (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. For example, in , ethyl ester protons in benzo[b]thiophene derivatives showed splitting due to restricted rotation, resolved via variable-temperature NMR . Additionally, 2D NMR (COSY, HSQC) can clarify ambiguous assignments, as applied in for amino-thiophene derivatives .

Q. What strategies are effective for enhancing the bioactivity (e.g., anticancer, antiviral) of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that bioactivity correlates with substituent electronegativity and steric bulk. highlights that analogs with 5-methyl-1,2-oxazole-3-amido groups exhibit enhanced anticancer activity, likely due to improved target binding (e.g., kinase inhibition) . Rational design could involve introducing electron-withdrawing groups (e.g., -NO) at the thiophene 4/5 positions to modulate electronic properties .

Q. How can reaction yields be improved during the synthesis of the oxazole-thiophene hybrid scaffold?

- Methodological Answer : Optimizing solvent polarity and catalyst choice is critical. achieved 73% yield in a thiophene-acylation reaction using 1,4-dioxane and acetic acid under reflux . Microwave-assisted synthesis (not explicitly mentioned in evidence but inferred) could reduce reaction times. ’s use of sodium acetate as a base improved cyclization efficiency in oxazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.